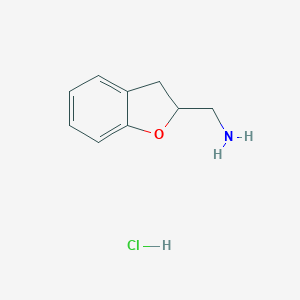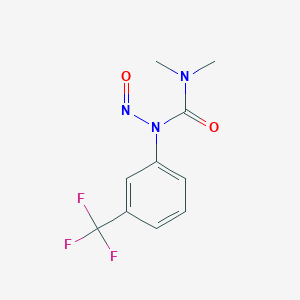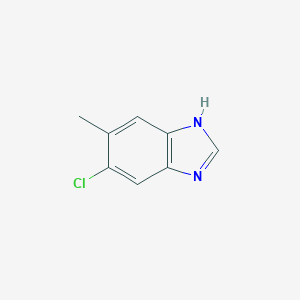
N-(2-aminoethyl)oxazole-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-aminoethyl)oxazole-4-carboxamide, also known as AEOC, is an organic compound that has gained significant attention in scientific research due to its unique chemical properties and potential applications in various fields. AEOC belongs to the oxazole family, which is a five-membered heterocyclic ring containing one oxygen and one nitrogen atom. AEOC has been synthesized using different methods, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been extensively studied.
Wirkmechanismus
The mechanism of action of N-(2-aminoethyl)oxazole-4-carboxamide is not fully understood, but it is believed to inhibit the activity of certain enzymes and receptors by binding to them and preventing their normal function. This compound has been shown to inhibit the activity of acetylcholinesterase, an enzyme involved in the breakdown of acetylcholine, a neurotransmitter that plays a role in cognitive function. This compound has also been shown to inhibit the activity of the N-methyl-D-aspartate receptor, a receptor involved in synaptic plasticity and memory formation.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In vitro studies have shown that this compound inhibits the growth of bacteria, fungi, and viruses, making it a potential candidate for the development of new antibiotics and antiviral drugs. This compound has also been shown to inhibit the growth of cancer cells, suggesting its potential use in cancer treatment. In addition, this compound has been shown to have antioxidant properties, which may help protect cells from oxidative damage.
Vorteile Und Einschränkungen Für Laborexperimente
N-(2-aminoethyl)oxazole-4-carboxamide has several advantages and limitations for lab experiments. One advantage is that it is relatively easy to synthesize and purify, making it readily available for use in experiments. This compound is also stable under a wide range of conditions, making it suitable for use in various assays. However, this compound has limited solubility in water, which may limit its use in certain experiments. In addition, the mechanism of action of this compound is not fully understood, which may make it difficult to interpret experimental results.
Zukünftige Richtungen
There are several future directions for the study of N-(2-aminoethyl)oxazole-4-carboxamide. One direction is to further investigate its potential as a drug candidate for the treatment of various diseases, including cancer, Alzheimer's disease, and infectious diseases. Another direction is to study the mechanism of action of this compound in more detail, which may provide insights into its potential therapeutic uses. Additionally, further studies are needed to determine the safety and toxicity of this compound, which will be important for its development as a drug candidate.
Synthesemethoden
N-(2-aminoethyl)oxazole-4-carboxamide can be synthesized using different methods, including the reaction of 2-aminoethanol with oxalyl chloride followed by cyclization with sodium methoxide. Another method involves the reaction of 2-aminoethanol with ethyl oxalyl chloride, followed by cyclization with sodium methoxide. Both methods result in the formation of this compound, which can be purified using various techniques such as column chromatography and recrystallization.
Wissenschaftliche Forschungsanwendungen
N-(2-aminoethyl)oxazole-4-carboxamide has been extensively studied for its potential applications in various scientific fields. In medicinal chemistry, this compound has been investigated as a potential drug candidate due to its ability to inhibit the activity of certain enzymes and receptors. In addition, this compound has been shown to have antimicrobial, antifungal, and antiviral properties, making it a promising candidate for the development of new antibiotics and antiviral drugs. This compound has also been studied for its potential use in the treatment of cancer, as it has been shown to inhibit the growth of cancer cells in vitro.
Eigenschaften
CAS-Nummer |
103879-63-6 |
|---|---|
Molekularformel |
C6H9N3O2 |
Molekulargewicht |
155.15 g/mol |
IUPAC-Name |
N-(2-aminoethyl)-1,3-oxazole-4-carboxamide |
InChI |
InChI=1S/C6H9N3O2/c7-1-2-8-6(10)5-3-11-4-9-5/h3-4H,1-2,7H2,(H,8,10) |
InChI-Schlüssel |
UILPRSPEPFDCJA-UHFFFAOYSA-N |
SMILES |
C1=C(N=CO1)C(=O)NCCN |
Kanonische SMILES |
C1=C(N=CO1)C(=O)NCCN |
Synonyme |
4-Oxazolecarboxamide,N-(2-aminoethyl)-(9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![(3AR,8bS)-2-ethoxy-4,8b-dihydro-3aH-indeno[2,1-d]oxazole](/img/structure/B9384.png)








